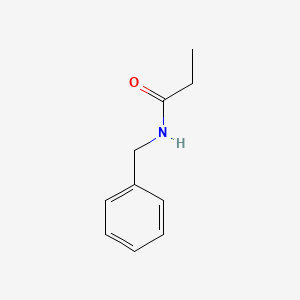

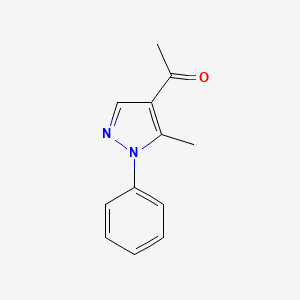

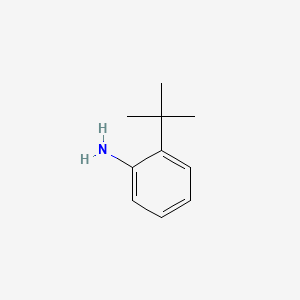

![molecular formula C12H11NO2 B1265912 [4-(1H-吡咯-1-基)苯基]乙酸 CAS No. 22048-71-1](/img/structure/B1265912.png)

[4-(1H-吡咯-1-基)苯基]乙酸

描述

(4-Pyrrol-1-yl-phenyl)-acetic acid, also known as 4-PPA, is an organic compound belonging to the class of compounds known as carboxylic acids. It is a colorless, crystalline solid with a molecular formula of C9H9NO2. 4-PPA is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used in various scientific research applications.

科学研究应用

抗菌剂

吡咯部分,特别是[4-(1H-吡咯-1-基)苯基]乙酸之类的衍生物,已被证明具有抗菌特性。 研究表明,可以合成多取代的吡咯衍生物,并且已显示出对细菌菌株的有效性 。该化合物的结构允许创建可针对特定抗菌应用定制的各种衍生物,这可能导致新类别的抗生素。

抗癌活性

吡咯衍生物因其作为抗癌剂的潜力而受到关注。 它们已被研究用于各种作用机制,包括作为二氢叶酸还原酶抑制剂和细胞周期蛋白依赖性激酶抑制剂 。[4-(1H-吡咯-1-基)苯基]乙酸可以作为开发具有改进的功效和选择性的新型抗癌药物的核心结构。

电致变色材料

含吡咯化合物的电化学和光学性质使其适合用于电致变色器件。 这些器件在电刺激下会改变颜色,[4-(1H-吡咯-1-基)苯基]乙酸衍生物可以表现出具有高光学对比度和显色效率的可逆电致变色行为,使其成为智能窗户和显示器等应用的理想选择 。

有机电子学

具有吡咯单元的共轭聚合物越来越多地用于有机电子学,用于储能,传感器和柔性电子器件。 [4-(1H-吡咯-1-基)苯基]乙酸可以聚合以增强用于太阳能电池,发光器件和电容器的材料的电化学和光学性能 。

抗结核剂

吡咯衍生物也已被研究用于其抗结核活性。 [4-(1H-吡咯-1-基)苯基]乙酸的新型苯甲酸酯衍生物已被合成并筛选了其对结核病的功效,其中一些在体外研究和计算对接分析中均显示出有希望的结果 。

药物化学

吡咯环的多功能性使其成为药物化学中宝贵的组成部分。它存在于各种治疗活性化合物中,包括杀真菌剂,抗生素,抗炎药,降胆固醇药和抗肿瘤剂。 [4-(1H-吡咯-1-基)苯基]乙酸可以成为合成这些不同药物的中间体 。

未来方向

The future directions for research on “(4-Pyrrol-1-yl-phenyl)-acetic acid” and similar compounds could involve further exploration of their biological activity and potential uses in the treatment of various diseases . This could include investigating the influence of steric factors on biological activity, the structure–activity relationship (SAR) of the studied compounds, and the design of new pyrrolidine compounds with different biological profiles .

作用机制

Target of Action

Compounds with similar pyrrole structures have been reported to target enzymes such as enoyl acp reductase and dihydrofolate reductase . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively.

Mode of Action

Based on the reported activities of similar compounds, it can be hypothesized that this compound may interact with its targets, leading to inhibition of their activity . This could result in disruption of essential biochemical processes in the cells.

Biochemical Pathways

If the compound does indeed target enoyl acp reductase and dihydrofolate reductase, it would affect fatty acid synthesis and folate metabolism pathways, respectively . The downstream effects would likely include disruption of cell membrane integrity and inhibition of DNA synthesis.

Result of Action

Based on the potential targets, it can be hypothesized that the compound could lead to disruption of cell membrane integrity and inhibition of dna synthesis, potentially leading to cell death .

属性

IUPAC Name |

2-(4-pyrrol-1-ylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-12(15)9-10-3-5-11(6-4-10)13-7-1-2-8-13/h1-8H,9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZGWRZYJZGMQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176525 | |

| Record name | Acetic acid, (p-(1-pyrrolyl)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809817 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

22048-71-1 | |

| Record name | Acetic acid, (p-(1-pyrrolyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022048711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, (p-(1-pyrrolyl)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(1H-pyrrol-1-yl)phenyl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

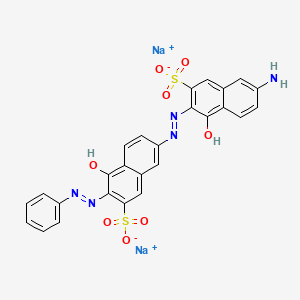

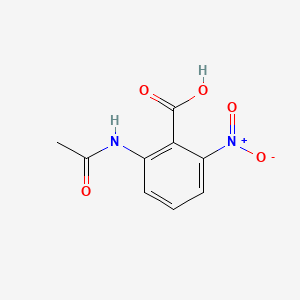

![4-[(Aminocarbonyl)amino]benzoic acid](/img/structure/B1265840.png)

![2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B1265847.png)